molecular formula C20H23N5O5 B2896120 ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 844824-46-0

ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2896120
M. Wt: 413.434
InChI Key: TVYCMDGMYIUGBU-UHFFFAOYSA-N
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Description

Ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C20H23N5O5 and its molecular weight is 413.434. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Facile Synthesis and Ring-Opening Reactions

Shimizu et al. (2010) detailed a study on the treatment of ethyl 2-(4-methoxyphenylimino)acetate with specific reactants to yield 4-(tributylstannyl)pyrrolidine-2-carboxylates. This process involved a ring-closing reaction followed by a ring-opening reaction to give homoallylic amines, highlighting a novel synthetic route for compounds with potential applications in medicinal chemistry and organic synthesis Shimizu, M., Ando, H., Shibuya, H., & Hachiya, I. (2010). Facile synthesis and ring-opening of 4-(tributylstannyl)pyrrolidine-2-carboxylates. Heterocycles, 80, 773-778.

Synthesis of Pyrimidinone Derivatives

Ni Shu-jing (2004) reported the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one via catalysis of a strong acidic ion-exchange membrane. This synthesis achieved a high yield under optimal conditions, indicating its efficiency for producing key intermediates for further pharmaceutical applications Ni Shu-jing (2004). Synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydro-pyrimidin-2(1H)-one by Catalysis of Strong Acidic Ion-exchange Membrane. Fine Chemical Intermediates.

Antimicrobial Activities of Thiazoles

Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, demonstrating antimicrobial activities against bacterial and fungal isolates. This research provides a foundation for the development of new antimicrobial agents based on the modification of ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate derivatives Wardkhan, W. W., Youssef, M., Hamed, F. I., & Ouf, S. (2008). New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities. Journal of The Chinese Chemical Society, 55, 1133-1144.

properties

IUPAC Name

ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5/c1-4-30-15(26)12-25-18(27)16-17(22(2)20(25)28)21-19-23(10-5-11-24(16)19)13-6-8-14(29-3)9-7-13/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYCMDGMYIUGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

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